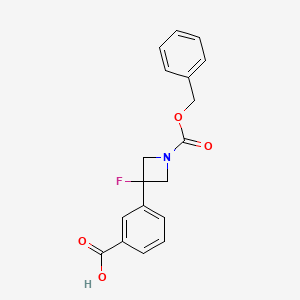
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring via a benzyloxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoroazetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a fluoro-substituted amine, under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The fluoroazetidine intermediate is then reacted with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl protecting group.
Coupling with Benzoic Acid: Finally, the protected fluoroazetidine is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The fluoroazetidine ring can be reduced under specific conditions to yield different azetidine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Various azetidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxycarbonyl group.
Applications De Recherche Scientifique
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoroazetidine ring and benzyloxycarbonyl group can influence the compound’s binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-((Benzyloxy)carbonyl)-3-chloroazetidin-3-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(1-((Benzyloxy)carbonyl)-3-methylazetidin-3-yl)benzoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluoroazetidine ring in 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets, which may not be observed in its analogs with different substituents.
Propriétés
Formule moléculaire |
C18H16FNO4 |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
3-(3-fluoro-1-phenylmethoxycarbonylazetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C18H16FNO4/c19-18(15-8-4-7-14(9-15)16(21)22)11-20(12-18)17(23)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,21,22) |
Clé InChI |
PVHUDCXTCBDQRI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC(=C3)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


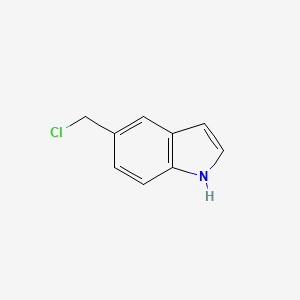
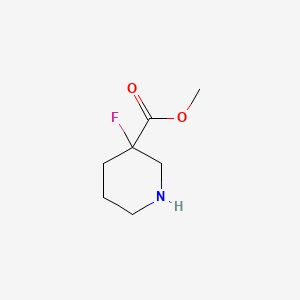


![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
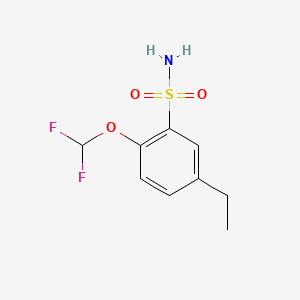
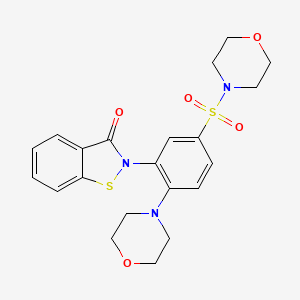

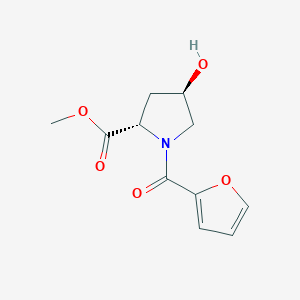
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)

